Cas no 827342-53-0 (Cyclopropanecarbonitrile, 1-butyl-2-methylene-, (1R)-)

827342-53-0 structure
Product name:Cyclopropanecarbonitrile, 1-butyl-2-methylene-, (1R)-
Cyclopropanecarbonitrile, 1-butyl-2-methylene-, (1R)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarbonitrile, 1-butyl-2-methylene-, (1R)-
- (1R)-1-butyl-2-methylidenecyclopropane-1-carbonitrile
- DTXSID00836806
- 827342-53-0
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- Inchi: InChI=1S/C9H13N/c1-3-4-5-9(7-10)6-8(9)2/h2-6H2,1H3/t9-/m0/s1
- InChI Key: ZUWLMYSVAXUJHE-VIFPVBQESA-N
- SMILES: CCCCC1(CC1=C)C#N
Computed Properties
- Exact Mass: 135.104799419g/mol
- Monoisotopic Mass: 135.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 23.8Ų
Cyclopropanecarbonitrile, 1-butyl-2-methylene-, (1R)- Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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